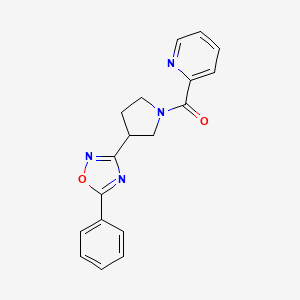

![molecular formula C15H15N5O2 B2381132 1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 2034504-80-6](/img/structure/B2381132.png)

1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea” is a complex organic molecule that contains a pyrazolo[1,5-a]pyrimidine core, which is a type of nitrogen-containing heterocycle . These types of structures are often found in various bioactive compounds, including many drugs .

Scientific Research Applications

Synthesis and Chemical Properties

1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is a compound that has garnered interest in various fields of scientific research due to its complex chemical structure and potential biological activities. One of the primary areas of interest is in the synthesis of pyrazolo[1,5-a]pyrimidin derivatives, which are valuable for their diverse pharmacological properties. For instance, the synthesis of N-substituted pyrazolo[3,4-d]pyrimidines from pyrimidine derivatives involves a detailed process of alkylation, condensation with isocyanates, and ring closure, highlighting the compound's versatility in chemical synthesis (Senda Shigeo et al., 1972).

Inhibition of FLT3 and VEGFR2

Another significant area of research application involves the structure-activity relationship studies leading to the discovery of novel multikinase inhibitors. A derivative of 1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea exhibited potent inhibitory activity against FLT3 and VEGFR2, key targets in the treatment of acute myeloid leukemia (AML). This compound demonstrated high potency against FLT3-driven human AML cells and considerable antiangiogenic effect, showcasing its potential as a therapeutic agent (Ling-Ling Yang et al., 2013).

Internal Standard for LC–MS Analysis

Furthermore, the synthesis of deuterium-labeled derivatives of 1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea, such as AR-A014418, has been explored to serve as internal standards in liquid chromatography-mass spectrometry (LC–MS) analysis. This application is critical for drug absorption, distribution, metabolism, and excretion (ADME) studies, providing valuable insights into the pharmacokinetics of potential drug candidates (D. Liang et al., 2020).

Anticancer Activities

In the realm of cancer research, pyrazolo[1,5-a]pyrimidin derivatives, including 1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea, have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. These studies aim to discover new therapeutic agents that can effectively combat cancer by inhibiting specific cellular pathways or inducing apoptosis in cancer cells (Ashraf S. Hassan et al., 2014).

Mechanism of Action

properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-pyrazolo[1,5-a]pyrimidin-6-ylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-22-13-4-2-11(3-5-13)8-17-15(21)19-12-9-16-14-6-7-18-20(14)10-12/h2-7,9-10H,8H2,1H3,(H2,17,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUVAQXDOWKBTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NC2=CN3C(=CC=N3)N=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2381051.png)

![Methyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2381053.png)

![1-((3-chlorobenzyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2381056.png)

![2-[4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2381057.png)

![N-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2381063.png)

![Ethyl 5-[(2-chloroacetyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2381064.png)

![N-[2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2381068.png)

![N-{[2,4'-bipyridine]-5-yl}-1-benzofuran-2-carboxamide](/img/structure/B2381069.png)